molecular formula C22H20N4O2 B2535724 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 1021074-33-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No. B2535724
CAS RN: 1021074-33-8
M. Wt: 372.428
InChI Key: ZUTWOZACFJOJPF-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a compound involved in the synthesis of a variety of heterocyclic compounds. This chemical structure has been a subject of interest in the synthesis of novel compounds with potential biological activities. For instance, a study synthesized novel derivatives containing 1,3,4-oxadiazol-3(2H)-yl)ethanone and reported significant antibacterial and antifungal activities, indicating the potential of these compounds in the development of new antimicrobial agents (Fuloria et al., 2009).

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal properties of compounds synthesized from structures similar to this compound. For example, novel series of compounds synthesized from this structure showed significant antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Joshi et al., 2011).

Antituberculosis and Cytotoxicity Studies

In the context of antituberculosis activity, a series of 3-heteroarylthioquinoline derivatives, related to the chemical structure of interest, demonstrated promising in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxic effects, suggesting their potential therapeutic benefits (Chitra et al., 2011).

Antioxidant Properties

The antioxidant potential of compounds synthesized from this compound has been explored. Studies have shown that some synthesized compounds exhibit promising radical scavenging activities, indicating their potential use as antioxidants (Verma, 2018).

HIV-1 Replication Inhibition

Furthermore, derivatives synthesized from this compound have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, highlighting their potential in the development of anti-HIV drugs (Che et al., 2015).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)18-13-25(20-11-5-3-9-17(18)20)14-21(27)26-12-6-8-16-7-2-4-10-19(16)26/h2-5,7,9-11,13H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTWOZACFJOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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